[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine chemical properties
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine chemical properties
An In-Depth Technical Guide to [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to achieving favorable pharmacological profiles. [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a bifunctional organic compound featuring an ortho-substituted phenyl ring, a primary aminomethyl group, and a tetrahydropyran (THP) ether linkage. While specific literature on this exact isomer is sparse, its constituent motifs are of high interest to medicinal chemists.
The tetrahydropyran ring, in particular, has emerged as a critical structural component in modern therapeutics. It is frequently employed as a bioisosteric replacement for more lipophilic carbocycles like cyclohexane or metabolically labile groups.[1] This substitution can enhance aqueous solubility, modulate lipophilicity (LogP), and improve metabolic stability, thereby optimizing the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1] The presence of the ether oxygen atom allows for hydrogen bond acceptance, improving interactions with biological targets and water, while the ring's saturated, puckered conformation can impart favorable pre-organization for binding to protein active sites.
This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering insights into the physicochemical properties, a proposed synthetic pathway, and the potential applications of [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine as a versatile scaffold in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Properties
The utility of a synthetic building block is defined by its fundamental chemical properties. The data presented below are derived from computational predictions and analysis of analogous structures, providing a robust profile for experimental planning.
Core Properties
A summary of the key physicochemical properties for [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is provided below. These values are crucial for predicting its behavior in both reaction and biological media.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChemLite[2] |
| Monoisotopic Mass | 207.12593 Da | PubChemLite[2] |
| Molecular Weight | ~207.27 g/mol | Analog Data[3] |
| Predicted XlogP | 1.2 | PubChemLite[2] |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Inferred |
| InChIKey | RYSYBWINUIGVGZ-UHFFFAOYSA-N | PubChemLite[2] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Aromatic protons (4H) in the δ 6.8-7.3 ppm region, exhibiting a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.
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A singlet or broad singlet for the aminomethyl protons (-CH₂NH₂) around δ 3.8-4.0 ppm.
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A multiplet for the methine proton on the THP ring attached to the ether oxygen (-O-CH-) around δ 4.5-4.7 ppm.
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Multiple multiplets for the remaining THP ring methylene protons (-CH₂-) between δ 1.6-2.1 ppm and δ 3.5-4.0 ppm.
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A broad singlet for the amine protons (-NH₂) which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum would show 12 distinct signals corresponding to the molecular formula:
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Aromatic carbons between δ 115-158 ppm.
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The aminomethyl carbon (-CH₂NH₂) around δ 40-45 ppm.
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The ether-linked THP methine carbon (-O-CH-) around δ 75-80 ppm.
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THP methylene carbons adjacent to the ring oxygen (-O-CH₂-) around δ 65-70 ppm.
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Other THP methylene carbons around δ 30-35 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 208.1332.[2] Other potential adducts include [M+Na]⁺ at m/z 230.1152.[2]
Synthesis and Purification
The efficient construction of [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is critical for its use in discovery campaigns. The following section outlines a plausible and robust synthetic strategy based on well-established organic transformations.
Retrosynthetic Analysis
The primary amine functionality is the key handle for further derivatization. A reliable method to install this group is through the reduction of a nitrile. The ether linkage can be readily formed via a Williamson ether synthesis. This leads to a logical disconnection to 2-hydroxybenzonitrile and a 4-functionalized tetrahydropyran.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, where successful completion of each step can be readily confirmed by standard analytical techniques before proceeding.
Step 1: Williamson Ether Synthesis of 2-(Tetrahydropyran-4-yloxy)benzonitrile
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Rationale: This step constructs the core ether linkage. Using a non-nucleophilic base like sodium hydride ensures deprotonation of the phenol without competing side reactions. A polar aprotic solvent like DMF facilitates the Sₙ2 reaction. Tetrahydropyran-4-ol is first converted to a better leaving group (e.g., tosylate or mesylate) for efficient reaction.
-
Methodology:
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the phenoxide.
-
Add a solution of 4-tosyloxytetrahydropyran (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile intermediate.
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Step 2: Reduction of Nitrile to [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the nitrile to the primary amine. Anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water.
-
Methodology:
-
In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of the crude 2-(tetrahydropyran-4-yloxy)benzonitrile from Step 1 in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC or LC-MS for disappearance of the nitrile.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude target compound.
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Purification and Characterization Workflow
Caption: Standard workflow for product purification and characterization.
Chemical Reactivity and Stability
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Reactivity of the Primary Amine: The primary amine is a versatile functional group. It is nucleophilic and basic, readily undergoing acylation with acid chlorides or anhydrides to form amides, reacting with aldehydes and ketones via reductive amination to form secondary amines, and participating in alkylation reactions. These transformations are foundational for library synthesis in drug discovery.
-
Stability of the Ether Linkage: The tetrahydropyranyl ether is robust and stable to most reaction conditions, including basic, oxidative, and reductive environments. Cleavage typically requires strong Brønsted or Lewis acids, which are not common in many synthetic sequences.
-
Storage and Handling: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, well-ventilated place to prevent oxidation and reaction with atmospheric CO₂.[4][5] It is incompatible with strong oxidizing agents.[5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine lies in its potential as a versatile building block for creating complex molecules with enhanced drug-like properties.
The Tetrahydropyran Moiety as a Bioisostere
The THP motif is a proven "pharmacokinetic enhancer."[1] Its incorporation is a deliberate strategy to:
-
Increase Solubility: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal packing and improving solvation in aqueous media compared to a cyclohexane analogue.
-
Reduce Metabolic Liability: Saturated rings like THP are generally more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) than aromatic or more lipophilic aliphatic rings.
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Modulate Lipophilicity: The THP group can fine-tune the LogP of a molecule, which is critical for balancing permeability and solubility for optimal oral bioavailability.[1]
Role as a Synthetic Building Block
The molecule possesses two orthogonal points for diversification:
-
The Primary Amine: This serves as an ideal handle for introducing a wide range of substituents, for example, by forming amides, sulfonamides, or ureas, which are common functional groups in many drug classes.
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The Aromatic Ring: The phenyl ring can be further functionalized via electrophilic aromatic substitution if desired, although its primary role is often as a scaffold to correctly position the other functional groups.
This structure is particularly relevant for synthesizing ligands for targets where a basic amine and a hydrogen-bond accepting group are required for binding. For instance, derivatives have been explored as selective CB2 receptor agonists for treating inflammatory pain.[6]
Potential Therapeutic Targets
Given the prevalence of the THP scaffold, derivatives of this amine could be directed towards a multitude of biological targets, including:
-
Kinase Inhibitors: Many kinase inhibitors utilize a basic amine for hinge-binding and a solubilizing group to improve properties.
-
GPCR Antagonists/Agonists: The scaffold is suitable for presenting pharmacophoric elements in the complex binding pockets of G-protein-coupled receptors.[1]
-
Ion Channel Modulators: The combination of aromatic, amine, and ether functionalities is common in molecules targeting ion channels.
Safety and Toxicology Profile
While no specific data exists for this compound, a robust safety profile can be inferred from materials for structurally related chemicals.[4][5][7]
Hazard Identification
| Hazard | Classification | Precaution |
| Skin Contact | Causes skin irritation.[5][7] | Wear nitrile gloves and appropriate protective clothing.[4][5] |
| Eye Contact | Causes serious eye irritation.[5][7] | Wear chemical safety goggles or a face shield.[4][5] |
| Inhalation | May cause respiratory tract irritation.[5][8] | Use only in a well-ventilated area or a chemical fume hood.[4][8] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when handling.[4] |
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if mists/vapors are generated.[5]
-
Hand Protection: Wear chemically resistant nitrile gloves.[4]
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[5]
-
Skin and Body Protection: A standard laboratory coat should be worn.[4] Ensure an eyewash station and safety shower are readily accessible.[8]
First-Aid Measures
-
If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its structure cleverly combines a versatile primary amine for derivatization with the pharmacokinetically advantageous tetrahydropyran moiety. The proposed synthetic route is robust and relies on standard, high-yielding chemical transformations. By leveraging the principles of bioisosterism, researchers can utilize this compound as a scaffold to generate novel chemical entities with improved solubility, enhanced metabolic stability, and a higher probability of success in the drug development pipeline.
References
- TCI AMERICA.
- Pi Chemicals.
- PubChemLite. [2-(tetrahydropyran-4-yloxy)phenyl]methylamine (C12H17NO2).
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET (4-Aminomethyltetrahydropyran).
- Santa Cruz Biotechnology. [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine | CAS 864266-61-5.
-
Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]
- BenchChem. (2025). The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery.
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- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
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- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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